molecular formula C8H8N2OS B12455942 5,6,7,8-Tetrahydro-2-mercapto-6-quinazolinone

5,6,7,8-Tetrahydro-2-mercapto-6-quinazolinone

Cat. No.: B12455942
M. Wt: 180.23 g/mol
InChI Key: GGQJGHXIOCRIMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydro-2-mercapto-6-quinazolinone is a heterocyclic compound with the molecular formula C8H8N2OS. It is a derivative of quinazolinone, which is a common structure found in natural alkaloids and synthetic drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-2-mercapto-6-quinazolinone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with carbon disulfide and a base, followed by cyclization to form the quinazolinone ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-2-mercapto-6-quinazolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted quinazolinones. These products have diverse applications in different fields .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-2-mercapto-6-quinazolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,6,7,8-Tetrahydro-2-mercapto-6-quinazolinone include other quinazolinone derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique mercapto group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

2-sulfanylidene-1,5,7,8-tetrahydroquinazolin-6-one

InChI

InChI=1S/C8H8N2OS/c11-6-1-2-7-5(3-6)4-9-8(12)10-7/h4H,1-3H2,(H,9,10,12)

InChI Key

GGQJGHXIOCRIMW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1=O)C=NC(=S)N2

Origin of Product

United States

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